An In-depth Technical Guide to 2-(Quinolin-3-YL)acetaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(Quinolin-3-YL)acetaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(Quinolin-3-YL)acetaldehyde (CAS Number: 545423-95-8), a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer predictive insights into its synthesis, properties, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Quinoline Scaffold and 2-(Quinolin-3-YL)acetaldehyde
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] 2-(Quinolin-3-YL)acetaldehyde, with the chemical formula C₁₁H₉NO, combines this privileged heterocyclic system with a reactive acetaldehyde moiety, positioning it as a versatile building block for the synthesis of novel drug candidates.
Physicochemical Properties (Predicted)
| Property | Value | Source/Method |
| CAS Number | 545423-95-8 | - |
| Molecular Formula | C₁₁H₉NO | - |
| Molecular Weight | 171.2 g/mol | - |
| Appearance | Predicted to be a solid or high-boiling liquid | Analogy with similar aromatic aldehydes |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General solubility of quinoline derivatives |
Synthesis of 2-(Quinolin-3-YL)acetaldehyde: Plausible Synthetic Strategies
Proposed Synthetic Workflow
A common strategy for the one-carbon homologation of an aldehyde to an acetaldehyde derivative is the Darzens condensation, followed by subsequent transformation.
Caption: Proposed synthetic workflow for 2-(Quinolin-3-YL)acetaldehyde.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of ethyl 3-(quinolin-3-yl)oxirane-2-carboxylate (Glycidic ester intermediate)
-
To a solution of quinoline-3-carboxaldehyde (1 equivalent) in anhydrous ethanol, add ethyl chloroacetate (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.2 equivalents) in ethanol, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.
Step 2: Synthesis of 2-(Quinolin-3-YL)acetaldehyde
-
Dissolve the crude glycidic ester from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-4 hours to effect saponification.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.
-
Gently heat the acidified mixture to promote decarboxylation, monitoring for the evolution of CO₂.
-
After decarboxylation is complete, cool the mixture and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-(Quinolin-3-YL)acetaldehyde.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-(Quinolin-3-YL)acetaldehyde is governed by the interplay of the quinoline ring and the acetaldehyde functional group.
Reactivity of the Acetaldehyde Moiety
The aldehyde group is highly versatile and can undergo a wide range of transformations:[5]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 2-(quinolin-3-yl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Condensation Reactions: The α-protons of the acetaldehyde are acidic and can participate in aldol condensations. It can also react with amines to form imines (Schiff bases) and with hydrazines to yield hydrazones.[6]
Reactivity of the Quinoline Ring
The quinoline ring system has distinct reactivity patterns:
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring is more susceptible to electrophilic attack, with substitution occurring primarily at the C5 and C8 positions under vigorous conditions.[7][8]
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present.[9]
Caption: Reactivity map of 2-(Quinolin-3-YL)acetaldehyde.
Spectroscopic Characterization (Predicted)
Predictive spectroscopic data is crucial for the identification and characterization of 2-(Quinolin-3-YL)acetaldehyde. These predictions are based on the analysis of its structural components and data from similar quinoline derivatives.[10]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde CHO | 9.5 - 10.0 | t (triplet) |
| Methylene CH₂ | 3.8 - 4.2 | d (doublet) |
| Quinoline H2 | ~8.9 | s (singlet) |
| Quinoline H4 | ~8.1 | s (singlet) |
| Quinoline H5, H8 | 7.8 - 8.2 | m (multiplet) |
| Quinoline H6, H7 | 7.5 - 7.8 | m (multiplet) |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 195 - 205 |
| Methylene CH₂ | 45 - 55 |
| Quinoline C2, C4, C8a | 145 - 155 |
| Quinoline C3, C4a, C5, C6, C7, C8 | 120 - 135 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (aldehyde) | 1720 - 1740 |
| C-H Stretch (aldehyde) | 2720 - 2820 (two bands) |
| Aromatic C=C Stretch | 1500 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS)
| Fragmentation | Predicted m/z |
| Molecular Ion [M]⁺ | 171 |
| [M-CHO]⁺ | 142 |
| Quinoline fragment | 128 |
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a well-established pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications.[1][2] 2-(Quinolin-3-YL)acetaldehyde serves as a key intermediate for the synthesis of a diverse library of compounds for biological screening.
Potential Therapeutic Targets
-
Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and by inducing apoptosis.[2]
-
Antimalarial Drugs: The quinoline scaffold is central to many antimalarial drugs like chloroquine and quinine.[2]
-
Antibacterial and Antifungal Agents: The structural features of quinoline allow for the design of compounds with potent antimicrobial activity.[3]
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown promise as anti-inflammatory agents.[3]
The aldehyde functionality of 2-(Quinolin-3-YL)acetaldehyde allows for its facile incorporation into more complex molecular architectures through reactions like reductive amination to form novel amine derivatives or condensation reactions to generate Schiff bases, which can act as ligands for metal complexes with potential therapeutic value.
Caption: Drug discovery workflow starting from 2-(Quinolin-3-YL)acetaldehyde.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(Quinolin-3-YL)acetaldehyde. The safety profile can be inferred from the general toxicology of aromatic aldehydes and quinoline derivatives.
-
General Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[11] Quinoline and its derivatives may have toxic effects, particularly on the liver.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-(Quinolin-3-YL)acetaldehyde is a promising, albeit under-characterized, chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its unique structure, combining the privileged quinoline scaffold with a reactive aldehyde functional group, opens up numerous avenues for chemical modification and derivatization. This technical guide, by providing a predictive yet scientifically grounded overview of its synthesis, reactivity, and potential applications, aims to stimulate further research and unlock the full potential of this versatile molecule in the field of drug discovery and development.
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